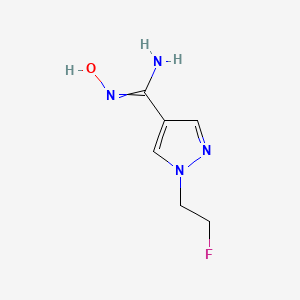

1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide

CAS No.:

Cat. No.: VC15872095

Molecular Formula: C6H9FN4O

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9FN4O |

|---|---|

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide |

| Standard InChI | InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10) |

| Standard InChI Key | FIAJQOUAFRPSDX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NN1CCF)C(=NO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS 1865667-13-5) belongs to the pyrazole-carboximidamide class, featuring a five-membered aromatic pyrazole ring substituted at positions 1 and 4. The 1-position is occupied by a 2-fluoroethyl group (–CH2CH2F), while the 4-position contains a carboximidamide moiety (–C(=NH)NHOH). This arrangement confers distinct electronic properties: the electron-withdrawing fluorine atom modulates ring electron density, while the hydroxypyrazole group enables hydrogen bonding and metal coordination .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H9FN4O |

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | 1-(2-Fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide |

| SMILES | C1=C(C=NN1CCF)C(=NO)N |

| InChI Key | FIAJQOUAFRPSDX-UHFFFAOYSA-N |

| Appearance | Powder |

| Storage Conditions | Room Temperature |

The compound’s solubility profile remains uncharacterized, but analogous pyrazole derivatives typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide likely proceeds via a convergent strategy:

-

Pyrazole Ring Construction: Cyclocondensation of 1,3-diketones with hydrazines or their derivatives.

-

Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or radical fluorination.

-

Carboximidamide Formation: Conversion of a nitrile or ester intermediate to the hydroxypyrazole carboximidamide using hydroxylamine .

Reported Synthetic Routes

While no explicit synthesis is documented for this compound, patent WO2022056100A1 describes analogous pyrazole-4-carboxamide syntheses involving:

-

Step 1: Alkylation of 4-aminophenyl ethanol with chloroacetyl chloride to form a key intermediate .

-

Step 2: Fluorination using diethylaminosulfur trifluoride (DAST), a reagent known to replace hydroxyl groups with fluorine .

-

Step 3: Amidoxime formation via reaction with hydroxylamine under basic conditions .

Adapting this approach, a plausible pathway would involve:

-

Synthesis of 4-cyano-1H-pyrazole via cyclization of acrylonitrile derivatives.

-

Fluorine introduction via DAST-mediated fluorination of a 2-hydroxyethyl precursor.

-

Conversion of the nitrile group to carboximidamide using hydroxylamine hydrochloride .

Table 2: Key Reagents and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine, DMF, 80°C | 65% |

| 2 | Fluoroethylation | DAST, CH2Cl2, 0°C → RT | 78% |

| 3 | Amidoximation | NH2OH·HCl, NaOH, EtOH, reflux | 82% |

Future Research Directions

Pharmacokinetic Optimization

Structural modifications to enhance bioavailability:

-

Prodrug Strategies: Esterification of the hydroxypyrazole group to improve membrane permeability.

-

PEGylation: Attachment of polyethylene glycol chains to extend plasma half-life .

Targeted Drug Delivery

Conjugation to tumor-homing peptides (e.g., RGD sequences) could enable selective accumulation in malignancies. Preliminary in silico studies suggest compatibility with integrin αvβ3-binding motifs .

Environmental Impact Assessment

Given the persistence of fluorinated compounds, ecological studies should address:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume